1-Decene
Overview
Description
1-Decene is an organic compound with the chemical formula C10H20 . It is an alkene, characterized by a chain of ten carbon atoms with one double bond. . As an alpha olefin, this compound is utilized as a comonomer in copolymers and serves as an intermediate in the production of various chemicals such as epoxides, amines, oxo alcohols, synthetic lubricants, synthetic fatty acids, and alkylated aromatics .
Mechanism of Action
Target of Action
1-Decene is an organic compound with the chemical formula C10H20 . It contains a chain of ten carbon atoms with one double bond, making it an alkene . The primary targets of this compound are the carbon atoms in its structure, particularly the carbon atoms involved in the double bond .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it can undergo electrophilic addition reactions with bromine . In this reaction, the double bond breaks, and a bromine atom becomes attached to each carbon . This reaction is an example of electrophilic addition, where the bromine molecule is polarized by the approaching pi bond in the this compound .
Biochemical Pathways
The biochemical pathways involving this compound are primarily related to its reactions with other compounds. For example, in the presence of boron hydrides, this compound can undergo a reaction known as hydroboration . This reaction results in the formation of organoboranes, which are valuable intermediates in various synthetic processes .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For example, in the electrophilic addition reaction with bromine, the result is the formation of 1,2-dibromoethane . In the hydroboration reaction with boron hydrides, the result is the formation of organoboranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the electrophilic addition reaction with bromine occurs in the cold with pure liquid bromine or with a solution of bromine in an organic solvent . Similarly, the hydroboration reaction with boron hydrides typically occurs at room temperature or lower temperatures . Therefore, factors such as temperature and the presence of other compounds can significantly influence the action, efficacy, and stability of this compound.
Preparation Methods
1-Decene can be synthesized through several methods:
Oligomerization of Ethylene: This process involves the polymerization of ethylene using the Ziegler process.
Cracking of Petrochemical Waxes: This method involves breaking down long-chain hydrocarbons found in petrochemical waxes.
Ethenolysis of Methyl Oleate: In this process, methyl oleate, the methyl ester of oleic acid, is converted to this compound and methyl 9-decenoate.
Chemical Reactions Analysis
1-Decene undergoes various chemical reactions, including:
Reduction: It can be reduced to form decane, a saturated hydrocarbon.
Substitution: This compound can undergo substitution reactions, particularly in the presence of catalysts.
Polymerization: In the presence of catalysts or initiators, this compound can undergo addition polymerization reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for polymerization and substitution reactions . The major products formed from these reactions include epoxides, decane, and various polymers .
Scientific Research Applications
1-Decene has a wide range of applications in scientific research:
Polymerization Catalyst Research: It is used in the study of high molecular weight copolymers, highlighting advanced polymerization techniques using Lewis acid catalysts.
Biodegradable Polymer Development: Research into the molecular dynamics of this compound oligomers assesses their suitability in the synthesis of high-performance, biodegradable polymers.
Surfactant Production: This compound is examined for its potential as a precursor for surfactant production, crucial for chemical engineering applications.
Comparison with Similar Compounds
1-Decene can be compared with other similar compounds such as:
- Octene (C8H16)
- Nonene (C9H18)
- Undecene (C11H22)
- Dodecene (C12H24)
These compounds are also alkenes with varying chain lengths and positions of the double bond . What makes this compound unique is its industrial significance as an alpha olefin, which makes it a valuable intermediate in the production of various chemicals .
Properties
IUPAC Name |
dec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFLGGQVNFXPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |
Record name | 1-Decene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |
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Record name | 1-Decene, tetramer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |
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Record name | Poly(1-decene) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |
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Record name | 1-Decene, trimer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |
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DSSTOX Substance ID |
DTXSID8027329 | |
Record name | 1-Decene | |
Source | EPA DSSTox | |
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Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |
Record name | 1-DECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |
Record name | 1-DECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-DECENE | |
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Record name | 1-DECENE | |
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Flash Point |
128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-Decene | |
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Record name | 1-DECENE | |
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Record name | 1-DECENE | |
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Solubility |
Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |
Record name | 1-DECENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
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Record name | 1-DECENE | |
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Density |
0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |
Record name | 1-DECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Vapor Density |
4.84 (Air= 1) | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
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Vapor Pressure |
1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |
Record name | 1-Decene | |
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Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
Record name | 1-DECENE | |
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Color/Form |
Colorless liquid | |
CAS No. |
872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
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Record name | 1-Decene, homopolymer | |
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Record name | Polydecene, hydrogenated [NF] | |
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Record name | 1-Decene | |
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Record name | 1-Decene | |
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Record name | Dec-1-ene | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |
Record name | 1-DECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DECENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-DECENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Decene has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.
ANone: this compound can be characterized using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR analyses are commonly used to identify the structural features of this compound oligomers and copolymers. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for identifying and quantifying this compound and its reaction products in complex mixtures. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is utilized to analyze the functional groups present in this compound and its derivatives, such as poly-α-olefins. [, , , ]
A: this compound is primarily used as a comonomer in the production of linear low-density polyethylene (LLDPE) resins. [] It is also used as a feedstock for the production of poly-α-olefin (PAO) synthetic lubricants. [, , ]
ANone: this compound is stable under normal conditions but can undergo oxidation and polymerization under certain circumstances. This reactivity is harnessed in polymerization reactions to create useful materials like LLDPE.
ANone: this compound is primarily used as a reactant in catalytic reactions, not as a catalyst itself. Some examples include:
- Oligomerization: this compound is oligomerized using various catalysts, including acidic ionic liquids [, ], aluminum chloride [, , , ], and metallocene catalysts [, , , ], to produce PAO base oils.
- Copolymerization: this compound is copolymerized with ethylene using metallocene catalysts to produce LLDPE resins with desired properties. [, , ]
- Hydroformylation: Water-soluble rhodium complexes are used to catalyze the hydroformylation of this compound in the presence of cyclodextrins, influencing regioselectivity. []
ANone: Reaction conditions like temperature, pressure, catalyst type, and solvent system significantly influence product selectivity in reactions involving this compound. For instance:
- Oligomerization: Higher temperatures generally lead to a broader distribution of oligomers, while lower temperatures favor dimer formation. [, , ]
- Hydroformylation: The presence of cyclodextrins can impact the linear to branched ratio of aldehyde products in the hydroformylation of this compound. []
ANone: Yes, computational chemistry plays a role in understanding this compound's behavior and reactions. For instance:
- Molecular Dynamics Simulations: These simulations are used to calculate physical properties of this compound oligomers, such as shear viscosity, which is crucial for applications like carbon dioxide thickening. []
- Kinetic Modeling: Researchers have developed kinetic models to describe the palladium-catalyzed isomerizing methoxycarbonylation of this compound, identifying key influencing variables and inhibition effects. []
ANone: While specific strategies for this compound-based products are not detailed in the provided research, recycling and appropriate waste management practices are crucial for minimizing their environmental impact.
ANone: Various techniques are employed for analyzing this compound and its derivatives:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for separating and identifying this compound and its oligomers. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is employed for separating and quantifying this compound derivatives. []
- Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR provides in situ monitoring of reaction progress and product formation during this compound ozonolysis. []
ANone: Yes, other alpha-olefins can potentially substitute for this compound in some applications:
- PAO Production: 1-Octene and 1-dodecene can be used as alternative monomers for producing PAOs, but their properties may differ. [, ]
- LLDPE Production: Other alpha-olefins like 1-hexene and 1-octene are commonly used as comonomers in LLDPE production, impacting the final resin properties. []
ANone: While the provided research doesn't offer a historical overview, it highlights recent advancements in this compound utilization:
- Green Chemistry: Researchers are increasingly focusing on developing environmentally friendly catalysts and processes for this compound oligomerization, such as the use of clay-based catalysts. []
- Catalyst Development: The development of new and efficient catalysts, such as metallocene catalysts and ionic liquids, has significantly impacted the production of this compound-based materials like PAOs and LLDPEs. [, , , , ]
ANone: this compound research involves a multidisciplinary approach, integrating knowledge from:
- Catalysis: Designing and optimizing catalysts for specific reactions like oligomerization and copolymerization are crucial. [, , , , , ]
- Materials Science: Understanding the structure-property relationships of this compound-based polymers like LLDPE is essential for tailoring materials for specific applications. []
- Environmental Science: Assessing the environmental impact of this compound production and use, and developing sustainable practices, are gaining importance. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.